Molecular Weight and Lipophilicity Modulation Relative to Non‑Brominated Parent
5-Bromo-6-hydroxy-7-methoxycoumarin exhibits a molecular weight of 271.06 g/mol, representing an increase of 78.89 g/mol (41.0%) relative to the non‑brominated parent compound 6‑hydroxy‑7‑methoxycoumarin (192.17 g/mol) [1]. The calculated octanol‑water partition coefficient (ClogP) is 1.98, compared to 1.34 for the non‑brominated parent, reflecting a 0.64 log unit increase in lipophilicity attributable solely to the C5 bromine substituent [1].
| Evidence Dimension | Physicochemical Properties – Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 271.06 g/mol; ClogP: 1.98 |
| Comparator Or Baseline | 6‑Hydroxy‑7‑methoxycoumarin (isoscopoletin, CAS 776‑86‑3): MW 192.17 g/mol; ClogP 1.34 |
| Quantified Difference | ΔMW = +78.89 g/mol (+41.0%); ΔClogP = +0.64 log units |
| Conditions | Calculated physicochemical parameters; MW based on molecular formula C₁₀H₇BrO₄ vs. C₁₀H₈O₄ |
Why This Matters
The 41.0% increase in molecular weight and 0.64 log unit increase in lipophilicity directly impact membrane permeability and compound distribution in biological assays, making 5‑bromo‑6‑hydroxy‑7‑methoxycoumarin a more lipophilic scaffold suitable for applications where enhanced cellular uptake is required.
- [1] PubChem. 5‑Bromo‑6‑hydroxy‑7‑methoxychromen‑2‑one and 6‑Hydroxy‑7‑methoxychromen‑2‑one. National Library of Medicine. View Source
